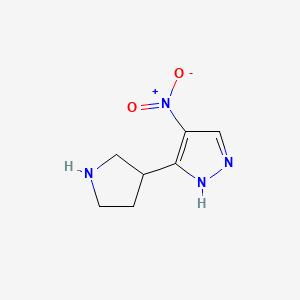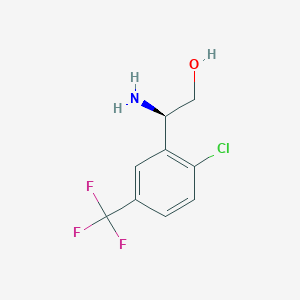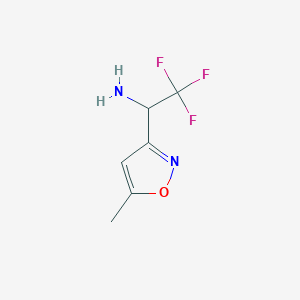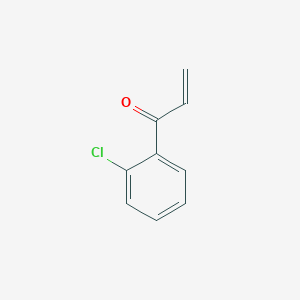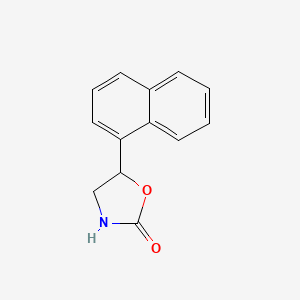
5-(Naphthalen-1-yl)oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Naphthalen-1-yl)oxazolidin-2-one: is a heterocyclic compound that features both a naphthalene ring and an oxazolidinone ring. The presence of these two distinct structural motifs makes this compound particularly interesting for various applications in organic synthesis and medicinal chemistry. The oxazolidinone ring is known for its role in the development of antibiotics, while the naphthalene ring contributes to the compound’s aromatic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Naphthalen-1-yl)oxazolidin-2-one can be achieved through several methods. One common approach involves the reaction of naphthalene-1-carboxylic acid with an appropriate amine to form an amide intermediate. This intermediate is then subjected to cyclization under basic conditions to form the oxazolidinone ring. Another method involves the use of an asymmetric aldol reaction followed by a Curtius rearrangement to achieve the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the choice of solvents and catalysts is crucial in minimizing by-products and ensuring the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Naphthalen-1-yl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazolidinone products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinone derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the naphthalene ring .
Applications De Recherche Scientifique
Chemistry: 5-(Naphthalen-1-yl)oxazolidin-2-one is used as a chiral auxiliary in asymmetric synthesis, aiding in the formation of enantiomerically pure compounds. It also serves as a building block for the synthesis of more complex molecules .
Biology and Medicine: The compound has shown potential as an antimicrobial agent due to its ability to inhibit bacterial protein synthesis. It is being investigated for its efficacy against drug-resistant bacterial strains .
Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its unique structural properties make it valuable for applications in polymer chemistry and material science .
Mécanisme D'action
The mechanism of action of 5-(Naphthalen-1-yl)oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to that of other oxazolidinone antibiotics, which bind to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This inhibition leads to the cessation of bacterial growth and replication .
Comparaison Avec Des Composés Similaires
Linezolid: An oxazolidinone antibiotic used to treat Gram-positive bacterial infections.
Tedizolid: A more potent derivative of linezolid with improved pharmacokinetic properties.
Cytoxazone: Another oxazolidinone compound with potential antimicrobial activity.
Uniqueness: 5-(Naphthalen-1-yl)oxazolidin-2-one is unique due to the presence of the naphthalene ring, which imparts distinct aromatic properties and potential for further functionalization. This structural feature differentiates it from other oxazolidinone compounds and expands its range of applications in various fields .
Propriétés
Formule moléculaire |
C13H11NO2 |
|---|---|
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
5-naphthalen-1-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H11NO2/c15-13-14-8-12(16-13)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12H,8H2,(H,14,15) |
Clé InChI |
KQPCVDNHUXYORO-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC(=O)N1)C2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


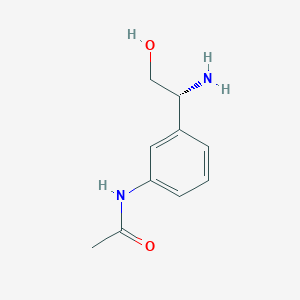
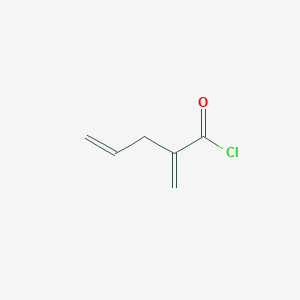



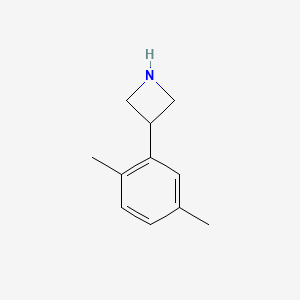

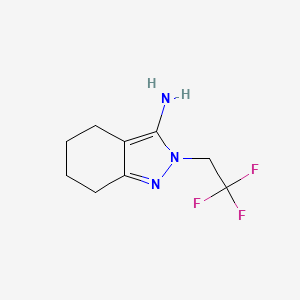
![2-[1-(Propan-2-yl)cyclobutyl]ethan-1-amine](/img/structure/B13601126.png)

